3-Bromo-5-(pentafluorosulfur)benzyl bromide
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Overview
Description
3-Bromo-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5Br2F5S . It is a derivatization reagent, suitable for electron capture detector (ECD) detection .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(pentafluorosulfur)benzyl bromide consists of a benzyl group attached to a bromine atom and a pentafluorosulfur group . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
3-Bromo-5-(pentafluorosulfur)benzyl bromide has a molecular weight of 375.98 g/mol . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- Application : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the use of a compound structurally related to 3-Bromo-5-(pentafluorosulfur)benzyl bromide in the context of photodynamic therapy for cancer treatment. This compound exhibits high singlet oxygen quantum yield and good fluorescence properties, indicating potential effectiveness in Type II photosensitizer applications for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Bonding Analysis
- Application : A study by Neuvar and Jache (1963) focused on the molecular structure and bonding characteristics of pentafluorosulfur bromide, a compound with some similarities to 3-Bromo-5-(pentafluorosulfur)benzyl bromide. This research provides insights into the steric interactions and covalent bonding nature, which could be relevant for understanding the properties and applications of 3-Bromo-5-(pentafluorosulfur)benzyl bromide (Neuvar & Jache, 1963).
Synthesis and Characterization of Derivatives
- Application : Zarantonello et al. (2007) described the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives, starting from NO2-derivatives and leading to compounds with structural similarities to 3-Bromo-5-(pentafluorosulfur)benzyl bromide. This research is significant for understanding the synthetic pathways and properties of related chemical structures (Zarantonello et al., 2007).
Pentafluorosulfanyl Addition Reactions
- Application : A study by Lim et al. (2008) explored the addition reactions of pentafluorosulfanyl bromide to olefins. This research is relevant for understanding the reactivity of compounds like 3-Bromo-5-(pentafluorosulfur)benzyl bromide in synthetic chemistry, offering insights into potential applications in the synthesis of complex molecules (Lim et al., 2008).
Safety And Hazards
properties
IUPAC Name |
[3-bromo-5-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRNYAZILJJJGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(pentafluorosulfur)benzyl bromide |
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